5-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound 5-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one family, a scaffold known for its diverse biological activities, particularly in oncology and antimicrobial applications . Its structure features:
- A 1,3-benzodioxole substituent at position 5, which enhances lipophilicity and may improve blood-brain barrier penetration .
- A 4-methylpiperazinyl group at position 2, which contributes to solubility and receptor binding via hydrogen bonding or charge interactions .
Its synthesis likely follows established routes for pyrido[2,3-d]pyrimidin-4(3H)-ones, involving cyclocondensation of aminopyrimidines with substituted aldehydes or ketones .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-23-6-8-24(9-7-23)19-21-17-16(18(25)22-19)13(4-5-20-17)12-2-3-14-15(10-12)27-11-26-14/h2-5,10H,6-9,11H2,1H3,(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGQUISXVJCUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
Key Observations :
- The 1,3-benzodioxole group in the target compound may confer enhanced metabolic stability compared to 4-bromophenyl or 4-methoxyphenyl analogues .
Analogues with Varied Heterocyclic Cores
Key Observations :
- The pyrido[2,3-d]pyrimidin-4(3H)-one core (target compound) is associated with multi-target kinase inhibition , while pyrido[4,3-d]pyrimidin-4(3H)-one derivatives are optimized for calcium-sensing receptor antagonism .
Toxicity and Pharmacokinetic Profiles
- Hydrazinyl derivatives (e.g., compound 5a in ) are prone to forming reactive metabolites , increasing hepatotoxicity risks .
- 4-Methylpiperazinyl substituents (as in the target compound) are linked to reduced metabolic toxicity compared to trifluoromethyl groups, which may generate toxic fluoroacetate metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
